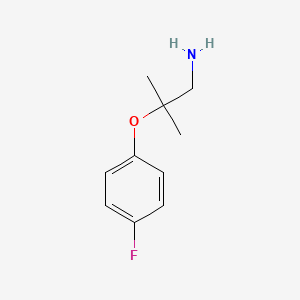

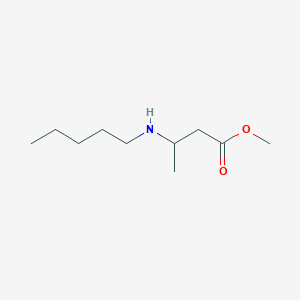

![molecular formula C13H19N3O2 B6352428 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane CAS No. 1153484-33-3](/img/structure/B6352428.png)

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 1,2,4-triazole derivatives involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride .

Scientific Research Applications

Synthetic and Biological Importance

1,4-Diazepines, such as "1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane," hold significant importance in both synthetic chemistry and biological applications. These compounds are seven-membered heterocyclic entities containing two nitrogen atoms, which exhibit a wide range of biological activities. Their structural diversity and functional adaptability make them a focal point for medicinal chemistry research, primarily due to their pharmacological profiles which include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepine derivatives have been a continuous area of research, underscoring their potential utility in pharmaceutical development (Rashid et al., 2019).

Utility in Organic Synthesis

Beyond their biological applications, compounds like "this compound" are also crucial in organic synthesis, serving as intermediates for the development of more complex molecules. Their synthetic versatility allows for the exploration of novel synthetic routes and the creation of compounds with enhanced biological activities or specific properties. Research on the practical synthesis of related compounds, such as biphenyl derivatives, highlights the ongoing efforts to develop more efficient and scalable synthetic methods for compounds related to 1,4-diazepines (Qiu et al., 2009).

Mechanism of Action

Target of Action

The primary target of 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane is the θ-class of glutathione S-transferases (GSTs) . GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .

Mode of Action

This compound interacts with its target, the θ-class of GSTs, by acting as a substrate . It is used to identify many kinetic parameters (Km, Kcat) for hGST T1-1 variants . This interaction results in the activation of the human θ-class glutathione transferase T1-1 enzyme .

Biochemical Analysis

Biochemical Properties

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of NADH-oxidase, an enzyme involved in cellular respiration and energy production . This modulation can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit NADH-oxidase activity, leading to a decrease in ROS production . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also involve conjugation reactions, where it is modified to enhance its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

properties

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c17-16(18)13-4-2-12(3-5-13)6-10-15-9-1-7-14-8-11-15/h2-5,14H,1,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWRTKSALBQMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

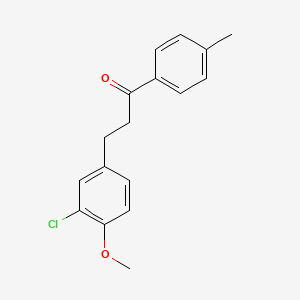

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

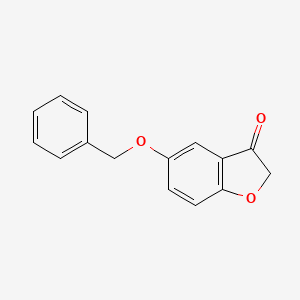

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

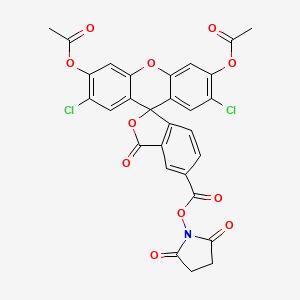

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)